molecular formula C15H17N3O B14960341 4-tert-butyl-N,N-bis(cyanomethyl)benzamide

4-tert-butyl-N,N-bis(cyanomethyl)benzamide

Cat. No.: B14960341
M. Wt: 255.31 g/mol
InChI Key: SGEDVNOZOQJQBR-UHFFFAOYSA-N
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Description

4-tert-butyl-N,N-bis(cyanomethyl)benzamide is a benzamide derivative characterized by a tert-butyl substituent at the para position of the aromatic ring and two cyanomethyl groups attached to the amide nitrogen. The tert-butyl group confers steric bulk and lipophilicity, while the cyanomethyl groups introduce electron-withdrawing properties, influencing reactivity and intermolecular interactions. This compound is structurally distinct from simple N,N-bis(cyanomethyl)amines (e.g., ) due to the presence of the amide backbone and aromatic system, which modulate its physicochemical and functional properties.

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

4-tert-butyl-N,N-bis(cyanomethyl)benzamide

InChI

InChI=1S/C15H17N3O/c1-15(2,3)13-6-4-12(5-7-13)14(19)18(10-8-16)11-9-17/h4-7H,10-11H2,1-3H3

InChI Key

SGEDVNOZOQJQBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC#N)CC#N

Origin of Product

United States

Preparation Methods

The synthesis of 4-tert-butyl-N,N-bis(cyanomethyl)benzamide typically involves the reaction of 4-tert-butylbenzoyl chloride with N,N-bis(cyanomethyl)amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis procedures while ensuring proper handling and safety measures due to the presence of cyanide groups.

Chemical Reactions Analysis

4-tert-butyl-N,N-bis(cyanomethyl)benzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-tert-butyl-N,N-bis(cyanomethyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N,N-bis(cyanomethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Substituent Effects on the Amide Nitrogen
  • Cyanomethyl vs. Hydroxyethyl Groups: Replacement of cyanomethyl with 2-hydroxyethyl groups (as in 4-amino-N,N-bis(2-hydroxyethyl)benzamide, ) enhances hydrogen-bonding capacity and hydrophilicity, making the latter suitable for poly(ester amide) resins in corrosion-resistant coatings. In contrast, cyanomethyl groups reduce polarity, favoring applications requiring organic solubility .
  • Cyanomethyl vs.
2.2 Aromatic Ring Substituents
  • tert-Butyl vs. Electron-Withdrawing Groups :
    Bromo or nitro substituents (e.g., N,N-bis(p-nitrophenyl)amine, ) significantly reduce electron density on the aromatic ring, altering reactivity in electrophilic substitutions. The tert-butyl group, being electron-donating via hyperconjugation, stabilizes the ring but may hinder meta-substitution reactions .

  • tert-Butyl vs. Methoxy Groups :
    4-Methoxy-N,N-bis(phenylmethyl)benzamide () has a methoxy group that enhances resonance stabilization. The tert-butyl group, while less electronically active, improves thermal stability and resistance to oxidative degradation .

2.4 Physical and Functional Properties
  • Solubility and Aggregation: The tert-butyl group enhances solubility in non-polar solvents compared to polar derivatives like N,N-bis(cyanomethyl)-4-(2,4-dichlorophenoxy)butanamide (), where chlorine atoms increase hydrophobicity but reduce organic solvent compatibility .
  • The tert-butyl benzamide’s bulky substituents may similarly suppress phase transitions but could stabilize amorphous phases in polymer matrices .

Comparative Data Table

Compound Name Substituents (Amide N) Aromatic Ring Substituent Key Properties/Applications Reference
4-tert-butyl-N,N-bis(cyanomethyl)benzamide Cyanomethyl tert-Butyl High lipophilicity, thermal stability
N,N-bis(cyanomethyl)-4-methoxybenzamide Cyanomethyl Methoxy Enhanced resonance, moderate polarity
4-Amino-N,N-bis(2-hydroxyethyl)benzamide 2-Hydroxyethyl Amino Hydrogen-bonding, corrosion-resistant coatings
N,N-Bis(cyanomethyl)nitrous amide Cyanomethyl Nitroso Low dielectric constant, non-ferroelectric
N,N-bis(cyanomethyl)-4-(2,4-dichlorophenoxy)butanamide Cyanomethyl 2,4-Dichlorophenoxy High hydrophobicity, potential agrochemical use

Biological Activity

4-tert-butyl-N,N-bis(cyanomethyl)benzamide is a chemical compound characterized by its unique molecular structure, which includes a tert-butyl group and two cyanomethyl substituents attached to a benzamide backbone. Its molecular formula is C13_{13}H16_{16}N2_{2}O, with a molecular weight of 255.31 g/mol. This compound has garnered interest in various fields, particularly organic synthesis and medicinal chemistry, due to its distinctive chemical properties.

The synthesis of this compound typically involves several steps, including the reaction of tert-butyl derivatives with cyanomethylating agents. The presence of cyanide groups necessitates stringent safety measures during synthesis due to their toxicity. The tert-butyl group may provide steric hindrance, influencing the compound's binding affinity towards biological targets.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds containing cyanomethyl groups are often investigated for their interactions with biological targets. The mechanism of action generally involves binding to enzymes or receptors, potentially influencing various biochemical pathways.

Potential Biological Targets

  • Enzymes and Receptors : The compound may interact with specific enzymes or receptors, affecting metabolic pathways.
  • Cyanomethyl Groups : These groups may serve as reactive sites participating in biochemical interactions.

Case Studies and Research Findings

Research into the biological activity of related compounds provides insights into the potential applications of this compound:

  • Antiparasitic Activity : A study on benzamide derivatives showed significant activity against Trypanosoma brucei, a parasite responsible for African sleeping sickness. Compounds similar in structure demonstrated low EC50_{50} values, indicating potent antiparasitic properties .
    CompoundEC50_{50} (μM)Selectivity Ratio
    Compound 730.001>30-fold over mammalian cells
  • Cytotoxicity Studies : Other benzamides have been assessed for cytotoxicity against various cancer cell lines. For instance, the compound N-benzoyl-2-aminoethyl exhibited selective inhibition against cancer cells while sparing normal cells .
    CompoundCC50_{50} (μM)Target Cells
    N-benzoyl-2-aminoethyl40.0 (HepG2)Hepatic cancer
    N-benzoyl-2-aminoethyl30.0 (CRL-8150)Lymphoblasts

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameKey FeaturesUniqueness
N,N-dimethylbenzamideLacks tert-butyl and cyanomethyl groupsDifferent chemical properties and reactivity
4-tert-butylbenzamideContains tert-butyl but lacks cyanomethyl groupsDifferent applications and reactivity
N,N-bis(cyanomethyl)benzamideSimilar structure but without tert-butyl groupAffects stability and interactions with targets

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